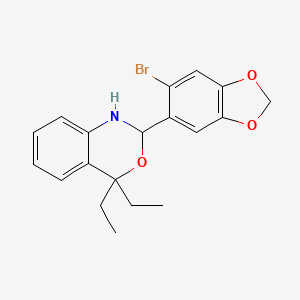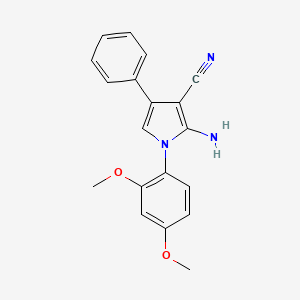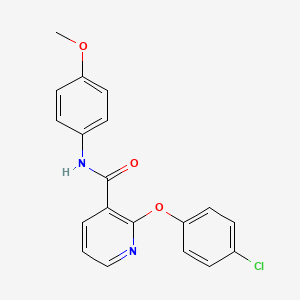![molecular formula C12H13N5S B11472772 4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11472772.png)
4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is a complex organic compound characterized by its unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene typically involves multiple steps, starting from simpler organic molecules. The synthetic route may include cyclization reactions, methylation, and the introduction of sulfur and nitrogen atoms into the tetracyclic framework. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur and nitrogen atoms.
Substitution: Substitution reactions can introduce different substituents on the tetracyclic framework.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with different properties.
Scientific Research Applications
4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[77002,6
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a model system for studying tetracyclic structures.
Biology: It may have biological activity, making it a candidate for drug discovery and development.
Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It may find applications in the development of new materials, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s unique structure allows it to interact with these targets in specific ways, potentially modulating biological pathways and leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(ethylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
- 11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- 4-(benzylsulfanyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.0 trideca-1(9),2(7),3,5,10,12-hexaen-6-ol
Uniqueness
4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene is unique due to its specific tetracyclic structure and the presence of multiple nitrogen and sulfur atoms. This combination of features distinguishes it from other similar compounds and may contribute to its unique chemical and biological properties.
Properties
Molecular Formula |
C12H13N5S |
|---|---|
Molecular Weight |
259.33 g/mol |
IUPAC Name |
4,13-dimethyl-10-thia-3,5,6,8,13-pentazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene |
InChI |
InChI=1S/C12H13N5S/c1-7-14-11-10-8-3-4-16(2)5-9(8)18-12(10)13-6-17(11)15-7/h6H,3-5H2,1-2H3 |
InChI Key |
KJBKMMBERAXALU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=NC3=C(C2=N1)C4=C(S3)CN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(2-{[(2,4-dichlorophenyl)carbonyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)amino]-4-ethyl-5-methylthiophene-3-carboxylate](/img/structure/B11472690.png)
![N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide](/img/structure/B11472695.png)
![Ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)formamido]propanoate](/img/structure/B11472696.png)

![4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(phenylamino)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11472702.png)

![N-[4-(1-benzofuran-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11472716.png)
![3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11472717.png)
![5-(4-methoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11472718.png)
![N-[3-(2-Hydroxybenzamido)phenyl]adamantane-1-carboxamide](/img/structure/B11472728.png)

![2,4-dichloro-N-{1,1,1,3,3,3-hexafluoro-2-[(5-methyl-1,2-oxazol-3-yl)amino]propan-2-yl}benzamide](/img/structure/B11472738.png)
![N~1~-{(E)-[4-(propan-2-yloxy)-3-(pyrrolidin-1-ylmethyl)phenyl]methylidene}-1H-tetrazole-1,5-diamine](/img/structure/B11472739.png)
![N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide)](/img/structure/B11472747.png)
